Cas no 1207009-33-3 (methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate)

Methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted tetrahydropyran moiety via a carbamoyl bridge. Its structural complexity, incorporating both aromatic and heterocyclic components, makes it a valuable intermediate in pharmaceutical and fine chemical synthesis. The presence of the methoxy and oxane groups enhances its solubility and reactivity, facilitating further functionalization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its ability to serve as a scaffold for targeted modifications. High purity and well-defined stereochemistry ensure consistent performance in research applications.
methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate structure
1207009-33-3 structure
Product Name:methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate
CAS No:1207009-33-3
MF:C22H25NO5
MW:383.437606573105
CID:5805420
PubChem ID:45505475
Update Time:2025-07-20

methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • OYUSMQBQEOPFSR-UHFFFAOYSA-N
    • methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate
    • methyl 4-[[4-(2-methoxyphenyl)oxan-4-yl]methylcarbamoyl]benzoate
    • F5870-0415
    • 1207009-33-3
    • AKOS024525931
    • VU0493803-1
    • methyl 4-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate
    • Inchi: 1S/C22H25NO5/c1-23(20(24)16-8-10-17(11-9-16)21(25)27-3)22(12-14-28-15-13-22)18-6-4-5-7-19(18)26-2/h4-11H,12-15H2,1-3H3
    • InChI Key: MLJQTUHTXUQQCN-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(C(=O)N(C2(C3=CC=CC=C3OC)CCOCC2)C)C=C1

Computed Properties

  • Exact Mass: 383.17327290g/mol
  • Monoisotopic Mass: 383.17327290g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 73.9Ų

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Additional information on methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate

Methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate (CAS No. 1207009-33-3): A Comprehensive Overview

Methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate, identified by its CAS number 1207009-33-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a complex structure with multiple functional groups, has garnered attention due to its potential applications in drug development and medicinal chemistry. The detailed exploration of its chemical properties, synthetic pathways, and emerging research applications provides a comprehensive understanding of its significance in contemporary scientific endeavors.

The molecular structure of Methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate encompasses several key features that contribute to its unique reactivity and biological profile. The presence of a benzoate moiety, combined with a carbamoyl group linked to an oxanaphthalene derivative, creates a scaffold that is both structurally intricate and functionally versatile. This architecture allows for diverse interactions with biological targets, making it a valuable candidate for further investigation in the development of novel therapeutic agents.

In recent years, the pharmaceutical industry has increasingly focused on the discovery and optimization of molecules with multifunctional properties. The compound Methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate exemplifies this trend, as its structural features suggest potential applications in various therapeutic areas. For instance, the oxanaphthalene ring system is known for its ability to modulate enzyme activity and receptor binding, while the methoxyphenyl group can enhance metabolic stability and bioavailability. These characteristics make it an attractive scaffold for designing molecules with enhanced pharmacological profiles.

One of the most compelling aspects of this compound is its synthetic accessibility. The availability of well-defined synthetic routes allows researchers to modify its structure systematically, enabling the exploration of a wide range of analogues. This flexibility is crucial for optimizing pharmacokinetic properties and minimizing side effects. Recent advances in synthetic methodologies have further streamlined the preparation of this compound, making it more feasible for large-scale studies and industrial applications.

The biological activity of Methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate has been the subject of extensive investigation. Preliminary studies have demonstrated its potential as an inhibitor of various enzymes implicated in inflammatory and metabolic disorders. The benzoate moiety, in particular, has been shown to interact with heme-containing proteins, which are key targets in many therapeutic strategies. Additionally, the carbamoyl group can participate in hydrogen bonding interactions, enhancing binding affinity to biological receptors.

Emerging research suggests that this compound may also exhibit antioxidant properties, which are increasingly recognized for their role in preventing chronic diseases. The oxanaphthalene ring system is known to possess radical-scavenging capabilities, making it a promising candidate for developing antioxidants with improved efficacy. Furthermore, the methoxyphenyl group can contribute to the stability of reactive intermediates, enhancing the overall bioactivity of the molecule.

The pharmacokinetic profile of Methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate is another area of active investigation. Studies have indicated that this compound exhibits favorable solubility and metabolic stability, which are critical factors for drug development. The benzoate group enhances aqueous solubility, while the methoxyphenyl group improves lipophilicity, resulting in an optimal balance for systemic absorption and distribution. These properties make it a promising candidate for oral administration and long-term therapeutic use.

In conclusion, Methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate (CAS No. 1207009-33-3) represents a significant advancement in pharmaceutical chemistry and bioorganic synthesis. Its complex structure, multifunctional properties, and favorable pharmacokinetic profile make it a valuable candidate for further investigation in drug development. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play a crucial role in the discovery and development of novel therapeutic agents.

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